molecular formula C18H19ClN2O5S B3638280 Ethyl 4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate

Ethyl 4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate

Cat. No.: B3638280
M. Wt: 410.9 g/mol
InChI Key: JXEJVVSINYXKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoyl group substituted with a chloro and dimethylsulfamoyl group, making it a valuable molecule for various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with a nucleophile under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include steps such as purification through crystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to alter its chemical structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a simpler, reduced molecule.

Scientific Research Applications

Ethyl 4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate exerts its effects involves its interaction with molecular targets. For instance, it has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis, by binding to the biotin binding site in the presence of ADP . This inhibition can disrupt essential biological pathways, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit biotin carboxylase sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-4-26-18(23)12-5-7-13(8-6-12)20-17(22)15-11-14(9-10-16(15)19)27(24,25)21(2)3/h5-11H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEJVVSINYXKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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